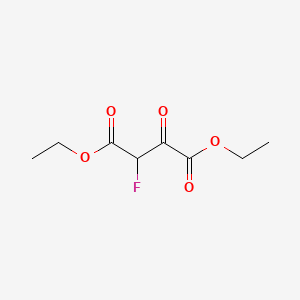

Diethyl 2-fluoro-3-oxosuccinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-fluoro-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHGUBASZJMZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279399 | |

| Record name | diethyl 2-fluoro-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-58-5 | |

| Record name | 392-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-fluoro-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-Fluoro-3-oxosuccinate via Claisen Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl 2-fluoro-3-oxosuccinate, a valuable fluorinated building block in medicinal chemistry and drug development. The core of this guide focuses on the practical and theoretical aspects of the crossed Claisen condensation between ethyl fluoroacetate and diethyl oxalate. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering expert insights into the preparation of this and similar fluorinated β-keto esters.

Introduction: The Significance of Fluorinated β-Keto Esters

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] In the realm of drug development, fluorine substitution is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability of lead compounds.[1][2] β-keto esters, in turn, are versatile synthetic intermediates, readily undergoing a variety of chemical transformations to yield complex heterocyclic structures. The convergence of these two fields in the form of fluorinated β-keto esters, such as this compound, provides access to a rich chemical space for the discovery of novel therapeutics.

This compound, with its combination of a reactive β-dicarbonyl system and a strategically placed fluorine atom, is a precursor for the synthesis of various fluorinated heterocycles, which are of significant interest in medicinal chemistry.[3] This guide will provide the necessary knowledge to confidently synthesize this valuable intermediate.

The Crossed Claisen Condensation: A Mechanistic Perspective

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester.[4] The synthesis of this compound is achieved through a "crossed" or "mixed" Claisen condensation, where two different esters, ethyl fluoroacetate and diethyl oxalate, are employed.[5]

A successful crossed Claisen condensation hinges on the selective formation of a single product. This is achieved by using one ester that can form an enolate and another that cannot.[5] In our case, ethyl fluoroacetate possesses an acidic α-proton that can be abstracted by a base to form a nucleophilic enolate. Diethyl oxalate, lacking α-protons, cannot self-condense and serves as the electrophilic partner.[5][6]

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl fluoroacetate to form the corresponding enolate. The choice of sodium ethoxide is crucial as it is the same alkoxide as the leaving group in the ester, thus preventing transesterification side reactions.

-

Nucleophilic Attack: The ethyl fluoroacetate enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group to yield the desired this compound.

-

Deprotonation of the Product (Driving Force): The newly formed β-keto ester has a highly acidic proton on the α-carbon, which is readily deprotonated by the ethoxide base. This final, essentially irreversible deprotonation step shifts the overall reaction equilibrium towards the product, ensuring a high yield.[7]

-

Acidic Work-up: A final acidic work-up is necessary to neutralize the enolate and any remaining base, yielding the final product.[4]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from a reliable procedure for the synthesis of the analogous diethyl 2-cyano-3-oxosuccinate and has been optimized for the synthesis of the title compound.

Materials and Reagents:

-

Sodium metal

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Diethyl oxalate

-

Ethyl fluoroacetate

-

6M Hydrochloric acid

-

Chloroform

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully dissolve sodium metal (1.7 equivalents) in a mixture of absolute ethanol and anhydrous diethyl ether. The reaction is exothermic and should be cooled in an ice bath as needed. Allow the sodium to dissolve completely.

-

Addition of Diethyl Oxalate: To the freshly prepared sodium ethoxide solution, add diethyl oxalate (1.2 equivalents) dropwise via a dropping funnel while stirring. Maintain the reaction temperature at room temperature.

-

Addition of Ethyl Fluoroacetate: After stirring the mixture for 30 minutes, add ethyl fluoroacetate (1.0 equivalent) dropwise. A precipitate may form upon addition.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Carefully acidify the mixture to a pH of ~2-3 with 6M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with chloroform (3 x volume of the aqueous layer).

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation.

-

Data Presentation: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₁₁FO₅ | [8][9] |

| Molecular Weight | 206.17 g/mol | [9] |

| CAS Number | 392-58-5 | [8][9] |

| Appearance | Predicted to be a colorless liquid | |

| Boiling Point | Not available (predicted to be >180 °C) | |

| Density (predicted) | 1.181 g/mL at 25 °C | [10][11] |

| ¹H NMR (predicted) | See predicted spectrum details below | [12][13] |

| ¹³C NMR (predicted) | See predicted spectrum details below | [14][15][16][17] |

| IR (predicted) | See predicted spectrum details below | [18][19][20] |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.30-4.45 (m, 4H, -OCH₂CH₃)

-

δ 5.45 (d, J = 48 Hz, 1H, -CHF-)

-

δ 1.30-1.40 (m, 6H, -OCH₂CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 185.0 (d, J = 25 Hz, C=O)

-

δ 163.0 (d, J = 20 Hz, C=O)

-

δ 161.0 (d, J = 25 Hz, C=O)

-

δ 88.0 (d, J = 190 Hz, CHF)

-

δ 63.0 (-OCH₂)

-

δ 62.5 (-OCH₂)

-

δ 14.0 (-CH₃)

-

δ 13.8 (-CH₃)

-

-

IR (neat, cm⁻¹):

-

~2980 (C-H stretch)

-

~1760 (C=O stretch, ester)

-

~1730 (C=O stretch, ketone)

-

~1180 (C-O stretch)

-

~1050 (C-F stretch)

-

Note: The predicted spectroscopic data is generated based on standard chemical shift and vibrational frequency values for similar functional groups and should be confirmed by experimental analysis.

Critical Reaction Parameters and Troubleshooting

-

Anhydrous Conditions: The Claisen condensation is highly sensitive to moisture, which can quench the sodium ethoxide base and hydrolyze the esters. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.

-

Purity of Reagents: The purity of the starting materials, particularly the absence of water and acidic impurities, is critical for achieving high yields.

-

Stoichiometry of the Base: A full equivalent of the base is required to drive the reaction to completion by deprotonating the product.[7] Using a catalytic amount of base will result in low yields due to the unfavorable equilibrium of the initial condensation step.

-

Temperature Control: The initial formation of sodium ethoxide is highly exothermic. Proper cooling is necessary to control the reaction rate and prevent side reactions. The subsequent condensation is typically carried out at room temperature.

-

Troubleshooting Low Yields:

-

Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time (overnight is recommended).

-

Presence of moisture: Re-evaluate the drying of glassware and the quality of anhydrous solvents.

-

Impure reagents: Use freshly distilled starting materials.

-

Insufficient base: Ensure at least one full equivalent of sodium ethoxide is used.

-

Conclusion: A Versatile Fluorinated Synthon

The crossed Claisen condensation provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain this valuable fluorinated building block in good yields. The versatility of the resulting β-keto ester functionality opens up a wide array of possibilities for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science.[3][21] This guide serves as a foundational resource for scientists and researchers looking to incorporate this and similar synthons into their research programs.

References

-

Molecules. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]

-

ScholarWorks@UAk. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC. [Link]

-

PubMed. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]

-

ResearchGate. (n.d.). Synthesis of α‐fluoro‐β‐keto ester derivatives 6. [Link]

-

University of Calgary. (n.d.). The Claisen Condensation. [Link]

-

ChemSynthesis. (n.d.). This compound. [Link]

-

Yale University. (n.d.). PS8-S05-2. [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

-

ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

ChemAxon. (n.d.). NMR Predictor | Chemaxon Docs. [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. [Link]

-

Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. [Link]

-

PROSPRE. (n.d.). PROSPRE - 1 H NMR Predictor. [Link]

-

ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance. [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. [Link]

-

ResearchGate. (2025). (PDF) Diethyl 2-Cyano-3-oxosuccinate. [Link]

-

ChemBK. (2024). ETHYL-2-FLUORO-3-OXOBUTANOATE. [Link]

-

ChemSynthesis. (2025). ethyl 2-fluoro-3-oxobutanoate. [Link]

-

Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chemscene.com [chemscene.com]

- 10. chembk.com [chembk.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROSPRE [prospre.ca]

- 14. m.youtube.com [m.youtube.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. Infrared spectra prediction [cheminfo.org]

- 19. IR spectra prediction [cheminfo.org]

- 20. Search by substructure for IR spectra and compare [cheminfo.org]

- 21. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

Introduction: The Significance of Fluorinated Building Blocks in Drug Discovery

An In-Depth Technical Guide to the Synthesis and Mechanism of Diethyl 2-fluoro-3-oxosuccinate

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This has led to a significant portion of marketed pharmaceuticals containing at least one fluorine atom.[1]

This compound (CAS No. 392-58-5) is a highly valuable, yet specialized, building block for the synthesis of complex fluorinated compounds.[2][3] Its structure, featuring a reactive β-keto ester moiety and a stereogenic center at the α-carbon bearing the fluorine atom, makes it an ideal precursor for a variety of heterocyclic and carbocyclic systems. Professionals in drug development utilize such synthons to access novel chemical matter, aiming to create next-generation therapeutics with improved pharmacological profiles.[4][5][6] This guide provides an in-depth examination of the principal synthetic route to this compound—the crossed Claisen condensation—and elucidates the core mechanism governing its formation.

Part 1: The Synthetic Strategy - A Crossed Claisen Condensation Approach

The most efficient and direct synthesis of this compound is achieved through a crossed or mixed Claisen condensation. This powerful carbon-carbon bond-forming reaction is ideal for joining two different ester molecules.[7] The chosen strategy involves the reaction between diethyl fluoroacetate and diethyl oxalate in the presence of a strong base, typically sodium ethoxide.

This specific combination of reactants is highly effective for two key reasons:

-

Non-enolizable Electrophile : Diethyl oxalate serves as the electrophilic acylating agent. Crucially, it lacks α-hydrogens and therefore cannot be deprotonated by the base to form an enolate. This prevents it from undergoing self-condensation, which would otherwise lead to a complex mixture of undesired byproducts.[8] Its sole role is to act as an acceptor for the nucleophilic partner.

-

Enolizable Nucleophile : Diethyl fluoroacetate possesses an α-hydrogen that is rendered acidic by the adjacent ester carbonyl group and the electron-withdrawing fluorine atom. This allows for facile deprotonation by a strong base like sodium ethoxide (NaOEt) to generate a resonance-stabilized enolate, the key nucleophile in the reaction.

The overall transformation is depicted below:

Part 2: The Core Mechanism of Formation

The formation of this compound via the Claisen condensation is a multi-step process. Each step is a fundamental reaction in organic chemistry, and understanding their sequence is critical for optimizing reaction conditions and yield.[9][10]

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of diethyl fluoroacetate at the α-carbon. The alkoxide base (ethoxide) abstracts the acidic α-proton to form a nucleophilic ester enolate. This enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen.

Step 2: Nucleophilic Attack

The newly formed enolate acts as a potent nucleophile. It attacks one of the highly electrophilic carbonyl carbons of diethyl oxalate. This addition step breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate.[8]

Step 3: Reformation of the Carbonyl and Elimination

The tetrahedral intermediate is transient and unstable. It rapidly collapses by reforming the carbonyl double bond. This process is accompanied by the expulsion of the best leaving group, which is an ethoxide ion (⁻OEt). This addition-elimination sequence is characteristic of nucleophilic acyl substitution.[7][9]

Step 4: Irreversible Deprotonation (The Driving Force)

The product formed, this compound, is a β-keto ester. The proton on the carbon between the two carbonyl groups is now exceptionally acidic (pKa ≈ 11) due to the electron-withdrawing effect of both carbonyls.[7] The ethoxide base present in the reaction mixture immediately and irreversibly abstracts this proton. This final deprotonation step is thermodynamically highly favorable and serves to drive the entire reaction equilibrium towards the product side, ensuring a high yield.[8][9] A full equivalent of base is required for this reason.

Step 5: Acidic Workup

The reaction mixture, containing the sodium enolate of the final product, is treated with a dilute acid (e.g., HCl or H₂SO₄) in a final workup step. This protonates the enolate to yield the neutral this compound.

The complete mechanistic pathway is illustrated in the following diagram:

Part 3: Experimental Protocol

This protocol is adapted from the well-established procedure for the analogous synthesis of diethyl 2-cyano-3-oxosuccinate, providing a robust framework for laboratory execution.[11]

Materials:

-

Metallic Sodium

-

Absolute Ethanol (Anhydrous)

-

Diethyl Ether (Anhydrous)

-

Diethyl Oxalate

-

Diethyl Fluoroacetate

-

6M Hydrochloric Acid (HCl)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully dissolve metallic sodium (1.0 eq) in a mixture of absolute ethanol and diethyl ether under an inert nitrogen atmosphere. The reaction is exothermic; cooling may be necessary.

-

Addition of Electrophile: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl oxalate (1.2 eq) dropwise via the dropping funnel with continuous stirring.

-

Addition of Nucleophile: Stir the mixture for 30 minutes at room temperature. Subsequently, add diethyl fluoroacetate (1.0 eq) dropwise over 30-60 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. A precipitate of the sodium enolate product should form.

-

Workup and Quenching: Carefully dilute the reaction mixture with a small amount of water. Cool the flask in an ice bath and slowly add 6M HCl until the pH of the aqueous layer is acidic (pH ~2-3), which will dissolve the precipitate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a liquid.

Part 4: Data Summary & Characterization

The following table provides a summary of the reactants for a typical laboratory-scale synthesis.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Density (g/mL) | Notes |

| Diethyl Fluoroacetate | 136.11 | 1.0 | 1.09 | The limiting reagent. |

| Diethyl Oxalate | 146.14 | 1.2 | 1.08 | Used in slight excess to ensure complete reaction. |

| Sodium | 22.99 | 1.7 | 0.97 | Used in excess to form the base and drive the reaction. |

| Absolute Ethanol | 46.07 | - | 0.789 | Must be anhydrous to prevent side reactions. |

Characterization: The structure of the final product, this compound, would be confirmed using standard spectroscopic techniques:

-

¹H NMR: Will show characteristic signals for the two ethyl ester groups (triplets and quartets) and a doublet for the α-proton split by the adjacent fluorine atom.

-

¹³C NMR: Will show distinct signals for the carbonyl carbons and the carbon bearing the fluorine, with characteristic C-F coupling constants.

-

¹⁹F NMR: A key technique that will show a signal characteristic of the fluorine environment.

-

IR Spectroscopy: Will show strong absorption bands for the ester and ketone carbonyl groups.

Conclusion

The formation of this compound is a classic example of a crossed Claisen condensation, a robust and high-yielding synthetic method. The mechanism hinges on the strategic use of a non-enolizable electrophile (diethyl oxalate) and the generation of a fluorinated enolate from diethyl fluoroacetate. The irreversible deprotonation of the resulting β-keto ester product is the thermodynamic driving force for the reaction. A thorough understanding of this mechanism allows researchers and drug development professionals to effectively utilize this pathway for the synthesis of this and other valuable fluorinated intermediates, paving the way for the discovery of novel therapeutic agents.

References

- Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (PDF)

-

Ishikawa, N., Takaoka, A., Iwakiri, H., Kubota, S., & Kagaruki, S. R. F. (1980). FACILE SYNTHESIS OF α-FLUORO-β-KETOESTERS FROM POLYFLUOROALKENES. Chemistry Letters, 9(11), 1439-1440. Available at: [Link]

-

Fustero, S., & Sanz-Cervera, J. F. (2017). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 22(9), 1519. Available at: [Link]

-

Thenappan, A., & Burton, D. J. (1991). An Expedient Synthesis of α‐Fluoro (β‐Keto) Esters. ChemInform, 22(31). Available at: [Link]

-

Rozen, S., & Filler, R. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Organic Preparations and Procedures International, 31(4), 377-422. Available at: [Link]

-

Bensoam, J., & Mathey, F. (1996). Synthesis of α-Fluoro-β-keto Phosphonates from α-Fluoro Phosphonoacetatic Acid. Synthetic Communications, 28(8), 1435-1440. Available at: [Link]

-

Ito, K., Yoshitake, M., & Katsuki, T. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(22), 9294-9297. Available at: [Link]

-

Cazorla, C., Metay, E., & Lemaire, M. (2008). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Tetrahedron, 64(35), 8141-8148. Available at: [Link]

-

Yale Chemistry Department. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). PS8-S05-2. Available at: [Link]

-

Enders, D., & Hettche, F. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Synfacts, 2011(01), 0087. Available at: [Link]

-

OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

ResearchGate. (n.d.). Continuous flow asymmetric fluorination of cyclic β‐keto esters using a chiral catalyst supported by polystyrene. Available at: [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. [Video]. YouTube. Available at: [Link]

-

Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

-

Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(3), M1634. Available at: [Link]

- Google Patents. (1997). A process for the preparation of esters. WO1997000848A1.

-

Markov, O. N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. MDPI. Available at: [Link]

-

Shneine, J. K. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. International Journal of Drug Research and Technology, 9(1), 1-10. Available at: [Link]

-

Wikipedia. (n.d.). Diethyl 2-methyl-3-oxosuccinate reductase. Retrieved from [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available at: [Link]

-

O'Hagan, D. (2021). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 26(11), 3169. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-fluoro-3-oxopentanoate. CID 13623512. Available at: [Link]

-

El-Faham, A., et al. (2021). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Journal of Molecular Structure, 1230, 129881. Available at: [Link]

-

National University of Singapore. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]

-

Ni, Y., et al. (2019). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 9(12), 1049. Available at: [Link]

-

Zhu, S. (2002). Reactions of Fluoroalkanesulfonyl Azides with Diethyl Phosphite, A New Method for the Synthesis of N-Fluoroalkanesulfonylphosphoramidatest. Journal of Fluorine Chemistry, 116(1), 1-4. Available at: [Link]

-

Kaur, H., & Kumar, V. (2021). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 26(12), 3684. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemscene.com [chemscene.com]

- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Diethyl 2-fluoro-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in Diethyl 2-fluoro-3-oxosuccinate, a fluorinated β-keto ester of significant interest in synthetic chemistry. The introduction of a fluorine atom at the α-position profoundly influences the electronic properties and conformational stability of the molecule, leading to a pronounced shift in the tautomeric equilibrium. This guide will delve into the underlying principles governing this equilibrium, the synthesis of the title compound, detailed experimental protocols for its characterization, and a thorough analysis of its tautomeric landscape. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for researchers leveraging fluorinated building blocks in drug discovery and development.

Introduction: The Intricacies of Keto-Enol Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism, the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond), is a fundamental concept in organic chemistry.[1][2] While for simple monocarbonyl compounds the keto form is overwhelmingly favored due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond, the equilibrium can be significantly shifted in β-dicarbonyl compounds.[2]

In 1,3-dicarbonyl systems, the enol form is substantially stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered pseudo-aromatic ring.

The position of this equilibrium is sensitive to various factors, including solvent polarity, temperature, and the nature of the substituents on the dicarbonyl backbone.

The Influence of α-Fluorine Substitution

The introduction of a highly electronegative fluorine atom at the α-position (the carbon between the two carbonyl groups) exerts a powerful influence on the keto-enol equilibrium. This "fluoro effect" can be attributed to several factors:

-

Inductive Effect: The strong electron-withdrawing nature of fluorine increases the acidity of the α-proton, facilitating its removal and the subsequent formation of the enolate intermediate, which is a precursor to the enol form.

-

Hyperconjugation: There can be stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and the π-system of the enol.

-

Hydrogen Bonding Modification: The fluorine atom can influence the strength of the intramolecular hydrogen bond in the enol form.

While direct experimental data on this compound is scarce in publicly available literature, a comprehensive study on the closely related Diethyl 2-cyano-3-oxosuccinate provides compelling evidence for a strong preference for the enol form. In solution, this cyano-analogue was found to exist almost exclusively as the enol tautomer, as confirmed by ¹H and ¹³C NMR spectroscopy.[3] Given the similar electron-withdrawing properties of the fluoro and cyano groups, a similar pronounced stabilization of the enol form is anticipated for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Claisen condensation reaction. This method involves the acylation of the enolate of an ester by another ester. In this specific case, the enolate of diethyl fluoroacetate is reacted with diethyl oxalate.

Experimental Protocol: Claisen Condensation

This protocol is adapted from established procedures for the synthesis of similar β-keto esters.[4][5]

Materials:

-

Diethyl fluoroacetate

-

Diethyl oxalate

-

Sodium ethoxide (or sodium hydride)

-

Anhydrous ethanol (or anhydrous THF if using NaH)

-

Anhydrous diethyl ether

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), place a solution of sodium ethoxide in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Add a solution of diethyl fluoroacetate in anhydrous ethanol dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of diethyl oxalate in anhydrous ethanol dropwise, again maintaining a low temperature.

-

After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours.

-

Cool the reaction mixture to room temperature and then pour it onto a mixture of ice and 1M hydrochloric acid to neutralize the base.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Characterization and Analysis of Tautomeric Equilibrium

A combination of spectroscopic techniques is employed to characterize this compound and to determine the position of the keto-enol equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying keto-enol tautomerism, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[6]

Expected ¹H NMR Signals:

| Tautomer | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| Keto | -CH(F)- | 5.0 - 5.5 | Doublet | ¹JHF |

| -CH₂- (Ethyl) | ~4.3 | Quartet | ||

| -CH₃ (Ethyl) | ~1.3 | Triplet | ||

| Enol | -OH | 12.0 - 14.0 | Broad Singlet | |

| -CH₂- (Ethyl) | ~4.3 | Quartet | ||

| -CH₃ (Ethyl) | ~1.3 | Triplet |

Expected ¹³C NMR Signals:

| Tautomer | Carbon | Expected Chemical Shift (δ, ppm) |

| Keto | C=O (Ketone) | >190 |

| C=O (Ester) | ~165 | |

| -CH(F)- | 85 - 95 (Doublet, ¹JCF) | |

| -CH₂- (Ethyl) | ~62 | |

| -CH₃ (Ethyl) | ~14 | |

| Enol | C=O (Ester) | ~170 |

| =C-OH | 160 - 170 | |

| =C(F)- | 140 - 150 (Doublet, ¹JCF) | |

| -CH₂- (Ethyl) | ~61 | |

| -CH₃ (Ethyl) | ~14 |

Quantitative Analysis: The ratio of the keto to enol tautomers can be determined by integrating the characteristic signals in the ¹H NMR spectrum. For instance, the integral of the methine proton (-CH(F)-) of the keto form can be compared to a suitable non-overlapping signal of the enol form. However, given the expected strong preference for the enol, the keto signals may be very small or undetectable.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

| Tautomer | Functional Group | Expected Wavenumber (cm⁻¹) |

| Keto | C=O (Ketone) | ~1740 |

| C=O (Ester) | ~1750 | |

| C-F | 1000 - 1100 | |

| Enol | O-H (intramolecular H-bond) | 2500 - 3200 (broad) |

| C=O (conjugated ester) | 1650 - 1670 | |

| C=C | 1600 - 1620 | |

| C-F | 1000 - 1100 |

The presence of a broad absorption in the 2500-3200 cm⁻¹ range and a conjugated carbonyl stretch around 1660 cm⁻¹ would be strong evidence for the predominance of the enol form.

Tautomeric Equilibrium of this compound

The equilibrium between the keto and enol forms of this compound is expected to lie heavily in favor of the enol tautomer.

Caption: Keto-enol tautomerism of this compound.

Note: The DOT script above is a template. A visual representation of the chemical structures would require image files, which cannot be directly embedded here. The diagram illustrates the equilibrium between the keto and enol forms.

The strong electron-withdrawing nature of the α-fluoro substituent, combined with the stabilizing effects of conjugation and intramolecular hydrogen bonding in the enol form, creates a thermodynamic landscape that strongly favors the enolic species.

Quantitative Data from an Analogous Compound:

For Diethyl 2-cyano-3-oxosuccinate, the enol form is the only species observed in DMSO-d₆ solution by ¹H NMR.[3] This suggests a keto-enol equilibrium constant (KT = [enol]/[keto]) that is very large.

| Compound | Solvent | % Enol (inferred) | Reference |

| Diethyl 2-cyano-3-oxosuccinate | DMSO-d₆ | >99% | [3] |

| This compound | Common Organic Solvents | Expected to be >95% | Inferred |

Conclusion

The keto-enol tautomerism of this compound is a compelling example of how subtle structural modifications can dramatically alter molecular properties. The introduction of an α-fluoro substituent decisively shifts the equilibrium towards the enol form, a consequence of the interplay between inductive effects, conjugation, and strong intramolecular hydrogen bonding. This guide has provided a theoretical framework for understanding this phenomenon, a practical synthetic protocol, and a detailed approach to the characterization of the tautomeric mixture. For researchers in medicinal chemistry and materials science, a thorough understanding of the tautomeric behavior of such fluorinated building blocks is paramount for rational molecular design and the development of novel chemical entities with tailored properties.

References

- E. V. Anslyn, D. A. Dougherty, Modern Physical Organic Chemistry, University Science Books, 2006.

-

Chemistry LibreTexts, 22.1: Keto-Enol Tautomerism, [Link].

- J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012.

-

O. Acevedo, Benchmarking Continuum Solvent Models for Keto–Enol Tautomerizations, J. Phys. Chem. A 2015, 119, 34, 8724–8733, [Link].

-

O. N. Markov et al., Diethyl 2-Cyano-3-oxosuccinate, Molbank 2023, 2023(2), M1634, [Link].

-

A. G. Lvov et al., Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester, Org. Lett. 2020, 22, 2, 604–609, [Link].

-

J. E. D. G. de Souza, Computational Studies on the Keto-Enol Tautomerism of Acetylacetone, International Journal of Research on Social and Natural Sciences, 2017, [Link].

-

A. S. Sagetov et al., A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety, Beilstein J. Org. Chem. 2018, 14, 2990-2999, [Link].

- J. A. Pople, M. Gordon, Ab Initio Molecular Orbital Theory, John Wiley & Sons, 1986.

-

L. W. Reeves, Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds, J. Am. Chem. Soc. 1957, 79, 23, 6284–6293, [Link].

Sources

- 1. comporgchem.com [comporgchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the ¹H NMR Spectral Analysis of Diethyl 2-fluoro-3-oxosuccinate

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of diethyl 2-fluoro-3-oxosuccinate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of this fluorinated β-keto ester and the profound impact of its keto-enol tautomerism on its proton NMR spectrum. We will explore the underlying principles governing the spectral features, predict the chemical shifts and coupling constants, and provide a framework for interpreting the spectrum to determine the tautomeric equilibrium.

Introduction: The Significance of this compound and the Role of NMR

This compound is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of fluorinated analogues of biologically active molecules. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a compound, including its metabolic stability and binding affinity to protein targets. Therefore, the precise characterization of such fluorinated building blocks is of paramount importance.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H NMR is not only crucial for confirming its identity but also for understanding its dynamic nature in solution, specifically the equilibrium between its keto and enol tautomers. An early study by Kumler, Kun, and Shoolery highlighted the use of NMR to investigate the enolization of diethyl fluorooxaloacetate, demonstrating the power of this technique in characterizing such systems[1].

Fundamental Principles: Keto-Enol Tautomerism and the Influence of Fluorine

Like many β-dicarbonyl compounds, this compound exists as a mixture of keto and enol forms in solution[2][3]. This equilibrium is a dynamic process, and its position is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents[2][3]. The presence of the electron-withdrawing fluorine atom at the α-position is expected to significantly influence the acidity of the α-proton and the stability of the enol form.

The keto and enol tautomers have distinct chemical structures and, consequently, will give rise to different sets of signals in the ¹H NMR spectrum. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of separate signals for each tautomer[3].

Predicted ¹H NMR Spectral Analysis

Based on the principles of ¹H NMR and the known effects of substituents, we can predict the spectral features of both the keto and enol forms of this compound.

Keto Tautomer

In the keto form, the molecule possesses a chiral center at the α-carbon. The key proton signal will be that of the α-hydrogen, which is coupled to the adjacent fluorine atom.

-

α-Hydrogen (CH-F): This proton is situated between two electron-withdrawing carbonyl groups and a highly electronegative fluorine atom. This environment will cause a significant downfield shift, likely in the range of 5.0 - 5.5 ppm . Due to coupling with the fluorine atom (spin I = 1/2), this signal is expected to appear as a doublet . The two-bond H-F coupling constant (²JHF) is typically large, on the order of 45-50 Hz [4].

-

Ethyl Ester Protons (OCH₂CH₃): The two ethyl groups are diastereotopic due to the adjacent chiral center. Therefore, they are expected to be chemically non-equivalent, giving rise to two separate sets of signals.

-

Methylene Protons (OCH₂): Two quartets are predicted, each integrating to 2H. The chemical shifts will be in the typical ester region of 4.1 - 4.4 ppm .

-

Methyl Protons (CH₃): Two triplets are expected, each integrating to 3H, with chemical shifts around 1.2 - 1.4 ppm .

-

Enol Tautomer

The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The presence of the C=C double bond and the enolic hydroxyl group will lead to a distinct set of signals.

-

Enolic Hydroxyl Proton (OH): This proton is involved in a strong intramolecular hydrogen bond, which causes a significant downfield shift. The chemical shift is expected to be in the range of 12.0 - 14.0 ppm and the signal will likely be a broad singlet.

-

Ethyl Ester Protons (OCH₂CH₃): In the enol form, the two ethyl groups are in different environments.

-

Methylene Protons (OCH₂): Two distinct quartets are expected, each integrating to 2H, in the region of 4.1 - 4.5 ppm .

-

Methyl Protons (CH₃): Two distinct triplets are predicted, each integrating to 3H, around 1.2 - 1.5 ppm .

-

Summary of Predicted ¹H NMR Data

| Tautomer | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Keto | α-CH | 5.0 - 5.5 | Doublet | ²JHF ≈ 45-50 | 1H |

| OCH₂ (ester 1) | 4.1 - 4.4 | Quartet | ³JHH ≈ 7 | 2H | |

| OCH₂ (ester 2) | 4.1 - 4.4 | Quartet | ³JHH ≈ 7 | 2H | |

| CH₃ (ester 1) | 1.2 - 1.4 | Triplet | ³JHH ≈ 7 | 3H | |

| CH₃ (ester 2) | 1.2 - 1.4 | Triplet | ³JHH ≈ 7 | 3H | |

| Enol | Enolic OH | 12.0 - 14.0 | Broad Singlet | - | 1H |

| OCH₂ (ester 1) | 4.1 - 4.5 | Quartet | ³JHH ≈ 7 | 2H | |

| OCH₂ (ester 2) | 4.1 - 4.5 | Quartet | ³JHH ≈ 7 | 2H | |

| CH₃ (ester 1) | 1.2 - 1.5 | Triplet | ³JHH ≈ 7 | 3H | |

| CH₃ (ester 2) | 1.2 - 1.5 | Triplet | ³JHH ≈ 7 | 3H |

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum is crucial for the accurate analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the keto-enol equilibrium[2][3]. Chloroform-d₃ is a good starting point for routine analysis.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

-

Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline and pure absorption signals.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate all the signals in the spectrum.

-

Interpretation and Quantitative Analysis

The acquired ¹H NMR spectrum will contain signals for both the keto and enol tautomers.

-

Identification of Tautomers: The characteristic doublet of the α-proton in the keto form and the broad singlet of the enolic hydroxyl proton in the enol form are key diagnostic signals for identifying and distinguishing between the two tautomers.

-

Calculation of Keto-Enol Ratio: The relative amounts of the keto and enol forms can be determined by comparing the integration values of their respective signals. The ratio of the integral of the α-proton (keto form) to the integral of the enolic hydroxyl proton (enol form) will give the molar ratio of the two tautomers.

% Enol = [Integral(OH) / (Integral(OH) + Integral(α-CH))] x 100

% Keto = [Integral(α-CH) / (Integral(OH) + Integral(α-CH))] x 100

Visualizing the Tautomerism and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Keto-enol tautomerism of this compound.

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectral analysis of this compound is a powerful method for its structural characterization and for quantifying its keto-enol tautomeric equilibrium. A thorough understanding of the influence of the fluorine substituent and the principles of tautomerism is essential for the accurate interpretation of the spectrum. This guide provides a comprehensive framework for researchers to confidently analyze and interpret the ¹H NMR data of this important fluorinated building block, ensuring the integrity of their synthetic work and facilitating the development of novel molecules.

References

-

Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]

-

Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

Exploring Ethyl 2-Fluoroacetoacetate: Properties and Applications. Shanghai Fluorine Technology Co., Ltd. [Link]

-

Diethyl 2-Cyano-3-oxosuccinate. ResearchGate. [Link]

-

Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. ResearchGate. [Link]

-

Electronegativity and chemical shift. Khan Academy. [Link]

-

Table of Characteristic Proton NMR Shifts. University of Puget Sound. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

The Enolization of Oxaloacetic Acid, Diethyl Oxaloacetate, and Diethyl Fluorooxaloacetate as Determined by NMR Analyses. The Journal of Organic Chemistry. [Link]

-

Coupling of Protons with Fluorine Page. ResearchGate. [Link]

-

Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

FLOURINE COUPLING CONSTANTS. ScienceDirect. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Diethyl 2-fluoro-3-oxosuccinate

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Diethyl 2-fluoro-3-oxosuccinate. In the absence of a publicly available experimental spectrum, this document leverages high-quality computational predictions, substantiated by empirical data from analogous structures and foundational NMR principles. This guide is intended for researchers, scientists, and professionals in drug development who utilize fluorinated organic compounds and rely on precise spectroscopic characterization.

Introduction: The Significance of this compound

This compound is a fluorinated β-keto ester with considerable potential as a versatile building block in synthetic organic chemistry. The strategic incorporation of a fluorine atom at the α-position to a carbonyl group imparts unique chemical properties, influencing reactivity, metabolic stability, and biological activity. These characteristics make it a valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals.

Accurate structural elucidation is paramount for the effective application of this compound. ¹³C NMR spectroscopy stands as a definitive analytical technique for confirming its molecular structure, offering precise information about the carbon framework and the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts and key coupling constants for this compound are presented below. These values were generated using advanced computational algorithms and are interpreted in the subsequent sections.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| C1 (C=O, ester) | 165.2 | Doublet | ²JCF ≈ 25-35 |

| C2 (CHF) | 92.5 | Doublet | ¹JCF ≈ 180-220 |

| C3 (C=O, ketone) | 195.8 | Doublet | ²JCF ≈ 20-30 |

| C4 (C=O, ester) | 162.7 | Singlet | - |

| C5 (OCH₂) | 63.5 | Singlet | - |

| C6 (CH₃) | 14.0 | Singlet | - |

| C7 (OCH₂) | 62.9 | Singlet | - |

| C8 (CH₃) | 13.8 | Singlet | - |

Disclaimer: The data presented in this table is based on computational predictions and should be used as a reference. Experimental verification is recommended.

Molecular Structure and Spectroscopic Assignment

The unique electronic environment of each carbon atom in this compound gives rise to a distinct ¹³C NMR spectrum. The numbering convention used in this guide is illustrated in the following diagram.

Caption: Molecular structure of this compound with carbon numbering.

In-depth Analysis of Chemical Shifts and Coupling Constants

The predicted ¹³C NMR spectrum of this compound is characterized by the profound influence of the fluorine atom and the two distinct carbonyl environments.

The Effect of Fluorine: Deshielding and C-F Coupling

The most striking feature of the spectrum is the significant downfield shift of the α-carbon (C2) to approximately 92.5 ppm. This deshielding is a direct consequence of the strong electron-withdrawing inductive effect of the adjacent fluorine atom. Furthermore, this carbon is predicted to appear as a doublet with a large one-bond coupling constant (¹JCF) in the range of 180-220 Hz. This large coupling is a hallmark of a carbon directly bonded to a fluorine atom.[1]

The influence of the fluorine atom extends to adjacent carbons through two-bond (²JCF) and three-bond (³JCF) couplings. The ester carbonyl carbon (C1) and the ketone carbonyl carbon (C3) are both expected to exhibit smaller doublet splittings due to two-bond coupling with the fluorine atom, with predicted ²JCF values of approximately 25-35 Hz and 20-30 Hz, respectively.[2][3] The observation of these couplings is a powerful tool for confirming the connectivity around the fluorinated center.

Carbonyl Carbon Resonances

The molecule contains two distinct ester carbonyl groups and one ketone carbonyl. The ketone carbonyl (C3) is the most deshielded carbon, with a predicted chemical shift of around 195.8 ppm, which is typical for β-keto esters. The two ester carbonyl carbons (C1 and C4) are predicted to resonate at approximately 165.2 ppm and 162.7 ppm, respectively. The slight difference in their chemical shifts arises from their proximity to the electron-withdrawing fluorine atom.

Ethyl Ester Moieties

The two ethyl ester groups give rise to four distinct signals. The methylene carbons (C5 and C7) directly attached to the ester oxygens are predicted to appear around 63.5 ppm and 62.9 ppm. The terminal methyl carbons (C6 and C8) are expected to be found in the upfield region of the spectrum, at approximately 14.0 ppm and 13.8 ppm.

Comparative Spectral Analysis

To substantiate the predicted data, a comparison with the experimental ¹³C NMR data of structurally related compounds is highly instructive.

-

Ethyl fluoroacetate: In this simpler molecule, the carbon bearing the fluorine (α-carbon) appears as a doublet with a chemical shift of approximately 77.5 ppm and a ¹JCF of around 178 Hz. The carbonyl carbon shows a smaller two-bond coupling.[4] This provides a foundational reference for the expected electronic environment around the C-F bond in this compound.

-

Diethyl oxalate: The parent, non-fluorinated dicarbonyl compound, diethyl oxalate, exhibits its ester carbonyl carbons at around 160.7 ppm and the ethoxy group carbons at approximately 61.9 ppm and 14.1 ppm.[5] This highlights the significant downfield shift induced by the fluorine and the additional ketone group in the target molecule.

-

Diethyl oxalacetate: This β-keto diester, lacking the fluorine atom, shows its ketone carbonyl at around 193 ppm and the ester carbonyls in the 163-167 ppm range.[6] This further supports the predicted chemical shift for the ketonic carbon (C3) in our target molecule.

Experimental Protocol for ¹³C NMR Acquisition

For researchers seeking to acquire an experimental spectrum, the following protocol provides a robust starting point.

Diagram: Experimental Workflow for ¹³C NMR Spectroscopy

Caption: A typical workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Tune and match the ¹³C probe.

-

-

Data Acquisition:

-

Set the experiment to a standard proton-decoupled ¹³C NMR acquisition.

-

Use a spectral width of approximately 250 ppm (e.g., -20 to 230 ppm).

-

Employ a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

-

Set the relaxation delay to 2-5 seconds to ensure quantitative signal intensity is not a primary concern and to reduce total acquisition time.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID into the frequency domain spectrum.

-

Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹³C NMR chemical shifts for this compound. By integrating high-quality predicted data with fundamental principles of NMR spectroscopy and comparative analysis with related compounds, a comprehensive and reliable assignment of the carbon resonances has been presented. The characteristic downfield shift and large one-bond C-F coupling of the α-carbon, along with the smaller two-bond couplings to the adjacent carbonyl carbons, serve as key spectroscopic signatures for this molecule. The provided experimental protocol offers a practical framework for the empirical validation of these findings. This guide is intended to be an essential resource for scientists engaged in the synthesis and characterization of this and other fluorinated organic molecules.

References

-

ACD/Labs. How do I know if my unknown contains a fluorine atom(s)? … Part 2. (2008). [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. [Link]

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

-

PubChem. Ethyl fluoroacetate. [Link]

-

SpectraBase. Diethyl oxalacetate. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

Navigating the Vibrational Landscape: An In-depth Technical Guide to the FTIR Spectroscopy of Diethyl 2-fluoro-3-oxosuccinate

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Diethyl 2-fluoro-3-oxosuccinate, a key building block in the synthesis of various bioactive molecules, presents a unique spectroscopic challenge due to the interplay of its diverse functional groups. This in-depth technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound, offering field-proven insights into its vibrational characteristics. As we delve into the spectral nuances of this fluorinated β-keto ester, we will uncover the causality behind experimental choices and establish a self-validating framework for its analysis.

The Molecular Architecture and Its Spectroscopic Implications

This compound possesses a rich array of functional groups, each with a distinct vibrational signature. The presence of two ester groups, a ketone, and a carbon-fluorine bond within a compact molecular framework leads to a complex and informative infrared spectrum. Understanding the expected vibrational modes of these groups is the cornerstone of a thorough FTIR analysis.

A critical aspect to consider with β-keto esters is the potential for keto-enol tautomerism. This equilibrium between the keto and enol forms can significantly influence the observed FTIR spectrum.[1][2] The enol form would introduce a broad O-H stretching band and cause shifts in the carbonyl and C=C stretching frequencies. For the purpose of this guide, we will primarily focus on the keto tautomer, which is often the predominant form, while acknowledging the spectral features that would indicate the presence of the enol form.

Caption: Molecular structure of this compound.

Decoding the Spectrum: A Functional Group Analysis

The interpretation of the FTIR spectrum of this compound hinges on the identification and assignment of its characteristic vibrational bands. The following table summarizes the expected absorption ranges for the key functional groups, drawing upon established spectroscopic principles and data from analogous compounds.[3][4][5]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 | Strong | The electron-withdrawing effect of the adjacent α-fluoro and ketone groups may shift this to a slightly higher frequency. |

| Ketone Carbonyl (C=O) | Stretching | 1725 - 1710 | Strong | The α-fluoro substituent is expected to increase the frequency of this stretch due to its inductive effect. |

| Carbon-Fluorine (C-F) | Stretching | 1300 - 1000 | Strong to Medium | This region can be complex, with the potential for multiple bands and overlap with C-O stretching vibrations. |

| Ester Carbon-Oxygen (C-O) | Stretching | 1300 - 1100 | Strong | Two distinct C-O stretching bands are expected due to the two ester groups, contributing to the complexity of the fingerprint region. |

| Alkyl C-H | Stretching | 3000 - 2850 | Medium | Characteristic of the ethyl groups. |

| Alkyl C-H | Bending | 1470 - 1370 | Medium to Weak | Further confirms the presence of the ethyl groups. |

The presence of the electronegative fluorine atom at the α-position to both carbonyl groups is a key structural feature. This is anticipated to cause a slight hypsochromic (blue) shift in the carbonyl stretching frequencies compared to their non-fluorinated counterparts due to the inductive effect.

A Practical Approach: Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of this compound, a meticulous experimental approach is essential. The following protocol outlines a robust methodology for sample preparation and data acquisition.

Objective: To acquire a high-resolution FTIR spectrum of this compound for the identification of its characteristic functional group vibrations.

Materials:

-

This compound (≥98% purity)[6]

-

Spectroscopic grade solvent (e.g., chloroform or carbon tetrachloride, if solution-state analysis is desired)

-

FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, or salt plates (e.g., NaCl or KBr) for thin-film analysis

Workflow Diagram:

Caption: A streamlined workflow for acquiring and analyzing the FTIR spectrum.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

With the sample compartment empty (or with the clean ATR crystal or salt plates in place), acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Neat Liquid (using ATR): Place a small drop of this compound directly onto the ATR crystal. Ensure complete coverage of the crystal surface.

-

Thin Film (using salt plates): Place a small drop of the sample between two salt plates. Gently press the plates together to form a thin, uniform film.

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample into the sample holder of the spectrometer.

-

Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add a sufficient number of scans (typically 16-32).

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary to ensure a flat baseline.

-

Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.

-

Predictive Analysis and Spectral Interpretation

Based on the analysis of a closely related compound, ethyl 2-fluoro-2-methyl-3-oxobutanoate, we can anticipate the key features of the this compound spectrum.[7] The spectrum of the analogue exhibits strong carbonyl absorptions in the 1750-1700 cm⁻¹ region, consistent with the presence of ester and ketone functionalities. A prominent C-F stretching band is also expected in the fingerprint region.

For this compound, we can predict the following:

-

Two distinct C=O stretching bands: One at a higher frequency (around 1750-1740 cm⁻¹) corresponding to the ester carbonyl, and a second, slightly lower frequency band (around 1725-1715 cm⁻¹) for the ketone carbonyl. The separation of these two bands will be a key diagnostic feature.

-

A complex fingerprint region: The presence of two C-O ester stretches and the C-F stretch will lead to a series of strong to medium intensity bands between 1300 cm⁻¹ and 1000 cm⁻¹. Careful analysis of this region can provide valuable structural information.

-

Characteristic C-H vibrations: The presence of the ethyl groups will be confirmed by C-H stretching bands just below 3000 cm⁻¹ and bending vibrations in the 1470-1370 cm⁻¹ range.

Conclusion: A Powerful Tool for Molecular Characterization

FTIR spectroscopy stands as a rapid, non-destructive, and highly informative technique for the structural elucidation of complex organic molecules like this compound. By understanding the fundamental principles of vibrational spectroscopy and applying a systematic approach to spectral interpretation, researchers can confidently identify and characterize the key functional groups within this important synthetic intermediate. This guide provides a foundational framework for such an analysis, empowering scientists in their pursuit of novel molecular design and development.

References

-

Ethyl 2-fluoro-2-methyl-3-oxobutanoate - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-fluoro-3-oxobutanoate. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Diethyl 2-Cyano-3-oxosuccinate. Retrieved January 17, 2026, from [Link]

-

OpenStax. (2023, September 20). Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various... Retrieved January 17, 2026, from [Link]

-

Shimadzu. (n.d.). A644A Characterization of Fluoropolymers Using FTIR and TG-DTA to Support the Growth of 5G. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of succinic acid crystal. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Use of FTIR and mass spectrometry for characterization of glycated caseins. Retrieved January 17, 2026, from [Link]

-

SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chemscene.com [chemscene.com]

- 7. spectrabase.com [spectrabase.com]

mass spectrometry fragmentation pattern of Diethyl 2-fluoro-3-oxosuccinate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl 2-fluoro-3-oxosuccinate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₈H₁₁FO₅, MW: 206.17 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the predictable fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. By combining foundational principles of mass spectrometry with insights from analogous molecular structures, this guide offers a predictive framework for identifying and characterizing this fluorinated β-keto ester. We will explore the causality behind major fragmentation mechanisms, present detailed experimental protocols for data acquisition, and visualize key fragmentation cascades to enhance understanding.

Introduction: The Structural Context of this compound

This compound is a polyfunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring two ester groups, a ketone, and an alpha-fluoro substituent, presents a unique and complex challenge for mass spectrometric analysis. The presence of multiple reactive sites dictates a rich fragmentation pattern that, when properly interpreted, can serve as a powerful tool for structural confirmation and purity assessment.

Understanding the fragmentation of this molecule is crucial for:

-

Reaction Monitoring: Tracking the progress of synthetic routes where it is an intermediate.

-

Metabolite Identification: Identifying potential biotransformation products in drug metabolism studies.

-

Quality Control: Ensuring the identity and purity of synthesized batches.

This guide will dissect the fragmentation logic of this compound, focusing on the two most prevalent ionization techniques in modern analytical laboratories: Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS).

Electron Ionization (EI) Mass Spectrometry: A High-Energy Approach

Electron Ionization (70 eV) is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structurally significant fragment ions. For molecules like this compound, the molecular ion (M•+) may be of low abundance or entirely absent due to its instability[2][3].

The fragmentation is primarily driven by the presence of carbonyl groups and the fluorine atom, leading to several predictable pathways.

Key Fragmentation Pathways under EI

A. Alpha-Cleavage: Alpha-cleavage, the scission of a bond adjacent to a functional group, is a dominant fragmentation pathway for carbonyl compounds like esters and ketones[4][5][6][7]. This process is driven by the formation of stable resonance-stabilized acylium ions.

-

Loss of an Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond of either ester group results in the loss of an ethoxy radical (mass 45), yielding a prominent ion at m/z 161 .

-

Loss of an Ethoxycarbonyl Radical (•COOCH₂CH₃): Cleavage of the C-C bond between the fluorinated carbon and the ester carbonyl leads to the loss of an ethoxycarbonyl radical (mass 73), producing an ion at m/z 133 .

-

Loss of the Acetyl-type Group (CH₃CH₂OOC-C=O): Cleavage between C2 and C3 can result in the formation of a fluoro-ethoxycarbonylmethyl radical and a charged acylium ion at m/z 101 .